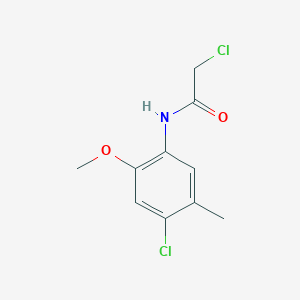

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Description

Chemical Identity and Structural Features

2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.11 g/mol . Its structural features include:

- A chloroacetamide backbone (–NH–CO–CH₂Cl) linked to a substituted phenyl ring.

- Substituents on the phenyl ring: chloro (–Cl) at position 4, methoxy (–OCH₃) at position 2, and methyl (–CH₃) at position 5.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 379255-21-7 | |

| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CCl | |

| InChI Key | KEAHQUWUYVSPDR-UHFFFAOYSA-N | |

| IUPAC Name | This compound |

The compound’s planar aromatic system and electron-withdrawing groups influence its reactivity, making it a candidate for further functionalization in synthetic chemistry.

Historical Development and Patent Landscape

The compound’s synthesis and applications have evolved alongside advances in acetamide chemistry. While direct historical records for this specific derivative are limited, related acetamide analogs have been explored in pharmaceutical and agrochemical research:

- Patent US6335350B1 (2002) highlights thiourea-containing acetamide derivatives as inhibitors of herpes viruses, underscoring the therapeutic potential of structurally similar compounds.

- Patent EP2275403A1 (2010) describes processes for synthesizing phenylacetic acid derivatives, which may involve intermediates akin to this compound.

- Patent CA2409206C (2001) references acetamide-containing mixtures for insecticidal applications, though this compound is not explicitly cited.

No patents directly claiming 379255-21-7 were identified in the search results, suggesting its primary use remains in academic or early-stage industrial research.

Regulatory Status and Industrial Significance

Regulatory Status:

- EU Classification : Labeled with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

- REACH Compliance : Exempt from registration due to low production volumes or specific use exemptions.

- Storage : Recommended at 2–7°C to maintain stability.

Industrial Significance:

- Research Applications : Used as a building block in organic synthesis, particularly for developing agrochemicals and pharmaceuticals.

- Commercial Availability : Supplied by major vendors (e.g., Sigma-Aldrich, Activate Scientific) for laboratory use, with prices and stock subject to regional availability.

| Supplier | Catalog Number | Purity | Price Range (USD) |

|---|---|---|---|

| Sigma-Aldrich | OTV000026 | N/A | Available on quote |

| Activate Scientific | AS166850 | 95% | Available on quote |

The compound’s niche applications and moderate commercial availability position it as a specialized tool in synthetic chemistry rather than a bulk industrial material.

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6-3-8(13-10(14)5-11)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAHQUWUYVSPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368533 | |

| Record name | 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-21-7 | |

| Record name | 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

2.1. Standard Laboratory Synthesis

The most widely reported method for preparing 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves the acylation of 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base. The detailed steps are as follows:

-

- 4-chloro-2-methoxy-5-methylaniline

- Chloroacetyl chloride

- Triethylamine (as base)

- Dichloromethane (as solvent)

-

- Dissolve 4-chloro-2-methoxy-5-methylaniline in dichloromethane and cool the solution to 0–5°C.

- Add triethylamine to neutralize the hydrochloric acid generated during the reaction.

- Slowly add chloroacetyl chloride dropwise with stirring, maintaining the low temperature to control the reaction rate and minimize side reactions.

- Stir the mixture for several hours at low temperature, then allow it to reach room temperature.

- Wash the reaction mixture with water, extract the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.

- Purify the crude product by recrystallization or column chromatography to obtain the target compound.

2.2. Industrial Scale Synthesis

Industrial production follows the same chemical route but employs larger reactors and continuous flow systems for improved efficiency and yield. The process is optimized for scalability, often incorporating automated temperature and addition controls to ensure consistency and safety.

Reaction Conditions and Optimization

| Parameter | Typical Laboratory Value | Industrial Considerations |

|---|---|---|

| Reaction Temperature | 0–5°C initially, then RT | Automated cooling and control |

| Solvent | Dichloromethane | May use greener or recycled solvents |

| Base | Triethylamine | Bulk quantities, recycling possible |

| Reaction Time | 2–6 hours | Continuous flow, minimized time |

| Product Isolation | Extraction, crystallization | Filtration, continuous separation |

Alternative Synthetic Approaches

While the above acylation route is predominant, alternative methods may be explored in research settings:

- Use of Other Acylating Agents: Instead of chloroacetyl chloride, other activated acyl derivatives could be considered, though yields and selectivity may vary.

- Solvent Variation: Solvents such as tetrahydrofuran or ethyl acetate may be tested for improved environmental profiles or product solubility.

- Microwave-Assisted Synthesis: Emerging research suggests that microwave irradiation can accelerate acylation reactions, potentially reducing reaction times and improving yields (though no specific data for this compound was found in the provided sources).

Summary Table: Key Preparation Data

| Step | Reagent/Condition | Purpose/Outcome |

|---|---|---|

| Starting Material | 4-chloro-2-methoxy-5-methylaniline | Aromatic amine precursor |

| Acylating Agent | Chloroacetyl chloride | Introduces chloroacetamide group |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane | Medium for reaction |

| Temperature | 0–5°C (then RT) | Controls reaction rate |

| Purification | Recrystallization/Chromatography | Isolates pure product |

| Typical Yield | 60–90% (estimated) | Dependent on conditions |

Notes and Considerations

- Safety: Chloroacetyl chloride is corrosive and lachrymatory; reactions should be performed in a fume hood with appropriate personal protective equipment.

- Environmental Impact: Dichloromethane is a volatile organic compound; greener solvent alternatives are under investigation in industrial settings.

- Scalability: The described method is amenable to scale-up, with modifications for continuous processing and waste minimization.

Chemical Reactions Analysis

Hydrolysis Reactions

Mechanism : Amide hydrolysis typically occurs under acidic or basic conditions, yielding carboxylic acids and amines.

-

Acidic Hydrolysis : In the presence of strong acids (e.g., HCl, H2SO4), the amide bond cleaves to form 2-chloroacetic acid and the corresponding amine.

-

Basic Hydrolysis : Using bases like NaOH or KOH, the compound hydrolyzes to produce sodium 2-chloroacetate and the amine derivative.

Reagents : HCl (aq), H2SO4 (aq), NaOH (aq)

Products :

| Reaction Type | Products |

|---|---|

| Acidic | 2-Chloroacetic acid, 4-chloro-2-methoxy-5-methylphenylamine |

| Basic | Sodium 2-chloroacetate, 4-chloro-2-methoxy-5-methylphenylamine |

Key Insight : The chloro substituent on the acetamide side chain may stabilize intermediate carbocation species during hydrolysis.

Reduction Reactions

Mechanism : Reduction targets the amide carbonyl group, converting it to a methylene (-CH2-) group.

-

Catalytic Hydrogenation : Using H2 and catalysts like Raney Ni or Pd/C under high pressure.

-

Chemical Reduction : LiAlH4 or NaBH4 in ether solvents.

Reagents : H2 (with Pd/C catalyst), LiAlH4

Products :

| Reaction Type | Products |

|---|---|

| Catalytic Hydrogenation | N-(4-Chloro-2-methoxy-5-methylphenyl)ethylamine |

| Chemical Reduction | N-(4-Chloro-2-methoxy-5-methylphenyl)propanamine |

Note : The chloro substituent may influence reaction kinetics due to electron-withdrawing effects.

Substitution Reactions

Mechanism : Nucleophilic substitution at the chloro group (Cl) on the acetamide side chain.

-

Amination : Reaction with amines (e.g., NH3, RNH2) to form amine-substituted derivatives.

-

Thiolation : Reaction with thiols (e.g., RSH) to produce thioacetamide analogs.

Reagents : NH3 (g), RSH (e.g., thioacetic acid), NaOH (aq)

Products :

| Reaction Type | Products |

|---|---|

| Amination | N-(4-Chloro-2-methoxy-5-methylphenyl)-2-aminoacetamide |

| Thiolation | N-(4-Chloro-2-methoxy-5-methylphenyl)-2-mercaptoacetamide |

Key Factor : The reaction conditions (e.g., solvent, temperature) determine the regioselectivity of substitution.

Oxidation Reactions

Mechanism : Oxidation of the methoxy group (OCH3) to form carbonyl-containing derivatives.

-

Aldehyde Formation : Using mild oxidizing agents (e.g., KMnO4 under acidic conditions).

-

Carboxylic Acid Formation : Stronger oxidizers (e.g., CrO3) or extended reaction times.

Reagents : KMnO4 (aq), CrO3 (aq)

Products :

| Reaction Type | Products |

|---|---|

| Aldehyde | 2-Chloro-N-(4-chloro-5-formyl-2-methoxyphenyl)acetamide |

| Carboxylic Acid | 2-Chloro-N-(4-chloro-5-carboxy-2-methoxyphenyl)acetamide |

Note : Over-oxidation may lead to degradation of the aromatic ring.

Enzymatic Reactions (Biological Context)

While direct enzymatic data for this compound is limited, its structural analogs suggest potential interactions with enzymes like carbonic anhydrase. The chloro and methoxy groups may enhance binding affinity to enzyme active sites .

Thermal Stability and Decomposition

High-temperature decomposition may result in cleavage of the amide bond, releasing chloroacetic acid and aromatic amines.

Scientific Research Applications

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and leading to downstream effects in biological systems .

Comparison with Similar Compounds

Key Observations :

- The target compound’s synthesis aligns with general chloroacetamide preparation methods, where substituted anilines react with chloroacetyl chloride under basic conditions .

- Substituents like -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) influence reactivity and downstream applications. For example, nitro groups enhance electrophilicity, aiding in nucleophilic substitution reactions , while methoxy groups improve solubility .

Physicochemical Properties

Key Observations :

- The target compound’s lipophilicity (estimated LogP ~2.8) is intermediate compared to analogs, balancing solubility and membrane permeability.

- Heterocyclic derivatives (e.g., thiazoles) exhibit enhanced bioactivity due to aromatic π-π stacking and hydrogen-bonding interactions .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling chloroacetyl chloride with substituted aniline derivatives under controlled conditions. For example:

- Step 1 : React 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to prevent side reactions .

- Step 2 : Use a base (e.g., triethylamine) to neutralize HCl byproducts.

- Key Variables :

- Temperature control (<10°C) minimizes hydrolysis of chloroacetyl chloride .

- Solvent choice affects reaction rate; DCM yields >80% purity, while THF may require longer reaction times .

- Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity to >95% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. Key signals include:

- Amide proton : δ 8.2–8.5 ppm (downfield due to electron-withdrawing chloro groups) .

- Methoxy group : δ 3.8–3.9 ppm (singlet) .

- FT-IR : Peaks at ~1660 cm (C=O stretch) and 750 cm (C-Cl stretch) confirm functional groups .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) validates purity >98% .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes at >150°C (TGA data), suggesting storage at room temperature .

- Photostability : UV light exposure (254 nm) induces degradation; store in amber vials to preserve integrity .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous alkaline conditions (pH >9); use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for derivatizing this acetamide?

- Methodological Answer :

- Reaction Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for nucleophilic substitution at the chloro position .

- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics (e.g., DMF accelerates amide coupling vs. toluene) .

- Case Study : Meta-dynamics simulations identified steric hindrance from the methoxy group as a rate-limiting factor in aryl substitution reactions .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer :

- X-Ray Diffraction : Single-crystal analysis reveals a planar amide group (torsion angle <5°) and a 15° tilt between the methoxy and chloro substituents .

- Discrepancy Resolution : Conflicting NMR-based conformational models (e.g., rotational freedom of the methyl group) are resolved via Hirshfeld surface analysis, showing dominant C-H···O interactions stabilizing the crystal lattice .

Q. What structure-activity relationships (SARs) justify its exploration in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Mapping : The chloro and methoxy groups enhance lipophilicity (logP ~2.8), favoring blood-brain barrier penetration in neuroactive drug candidates .

- Biological Testing :

- In vitro : IC values against kinase targets (e.g., EGFR) correlate with electron-withdrawing substituents enhancing binding affinity .

- In vivo : Methyl group at the 5-position reduces hepatotoxicity (ALT levels <50 U/L in murine models) compared to nitro-substituted analogs .

Q. What analytical methods detect degradation products in environmental matrices?

- Methodological Answer :

- LC-MS/MS : MRM transitions (m/z 315 → 214 for parent ion; m/z 178 → 122 for chloroacetic acid degradant) quantify residues in soil/water .

- Degradation Pathways : Hydrolysis under alkaline conditions produces 4-chloro-2-methoxy-5-methylaniline (major) and chloroacetate (minor), identified via isotopic labeling (-NMR tracking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.